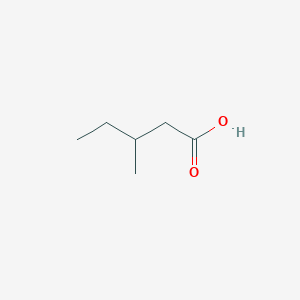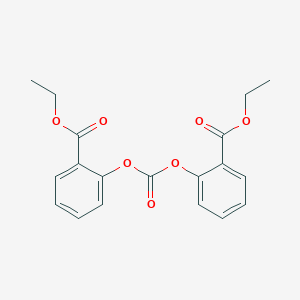
Carbethyl salicylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbethyl salicylate is an organic compound that belongs to the family of salicylates. It is a white crystalline powder with a characteristic odor. Carbethyl salicylate is widely used in the pharmaceutical industry as an antipyretic, analgesic, and anti-inflammatory agent. It is also used in the cosmetic industry as a fragrance ingredient.
Wirkmechanismus
The mechanism of action of Carbethyl salicylate is similar to that of other salicylates. It inhibits the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting the production of prostaglandins, Carbethyl salicylate reduces inflammation, pain, and fever.
Biochemische Und Physiologische Effekte
Carbethyl salicylate has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the production of prostaglandins, which are mediators of inflammation, pain, and fever. Carbethyl salicylate has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immunity. In addition, Carbethyl salicylate has been found to inhibit the activity of phospholipase A2, an enzyme that releases arachidonic acid, a precursor of prostaglandins.
Vorteile Und Einschränkungen Für Laborexperimente
Carbethyl salicylate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also readily available and inexpensive. However, Carbethyl salicylate has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, Carbethyl salicylate can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Carbethyl salicylate. One area of research is the development of new analogs of Carbethyl salicylate with improved pharmacological properties. Another area of research is the investigation of the role of Carbethyl salicylate in the regulation of immune responses. Finally, the use of Carbethyl salicylate as a potential therapeutic agent for the treatment of inflammatory and immune-related disorders is an area of active research.
Conclusion:
In conclusion, Carbethyl salicylate is a salicylate compound that has been extensively studied for its pharmacological properties. It possesses anti-inflammatory, analgesic, and antipyretic activities. Carbethyl salicylate inhibits the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. By inhibiting the production of prostaglandins, Carbethyl salicylate reduces inflammation, pain, and fever. Carbethyl salicylate has several advantages for lab experiments, but also has some limitations. There are several future directions for research on Carbethyl salicylate, including the development of new analogs and investigation of its role in immune regulation.
Synthesemethoden
Carbethyl salicylate can be synthesized by the reaction of salicylic acid with ethyl chloroformate in the presence of a base such as sodium hydroxide. The reaction yields Carbethyl salicylate along with the formation of hydrochloric acid and ethyl alcohol.
Wissenschaftliche Forschungsanwendungen
Carbethyl salicylate has been extensively studied for its pharmacological properties. It has been found to possess anti-inflammatory, analgesic, and antipyretic activities. Carbethyl salicylate has been used as a model compound in various studies to investigate the mechanism of action of salicylates.
Eigenschaften
CAS-Nummer |
118-27-4 |
|---|---|
Produktname |
Carbethyl salicylate |
Molekularformel |
C19H18O7 |
Molekulargewicht |
358.3 g/mol |
IUPAC-Name |
ethyl 2-(2-ethoxycarbonylphenoxy)carbonyloxybenzoate |
InChI |
InChI=1S/C19H18O7/c1-3-23-17(20)13-9-5-7-11-15(13)25-19(22)26-16-12-8-6-10-14(16)18(21)24-4-2/h5-12H,3-4H2,1-2H3 |
InChI-Schlüssel |
QWWLHNFYJSCNGD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CC=C1OC(=O)OC2=CC=CC=C2C(=O)OCC |
Kanonische SMILES |
CCOC(=O)C1=CC=CC=C1OC(=O)OC2=CC=CC=C2C(=O)OCC |
Andere CAS-Nummern |
118-27-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



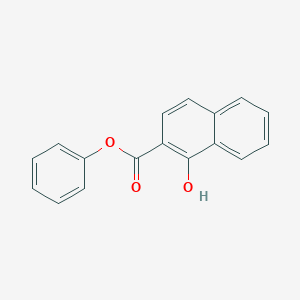
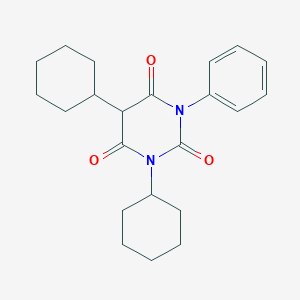
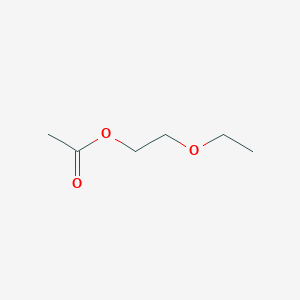
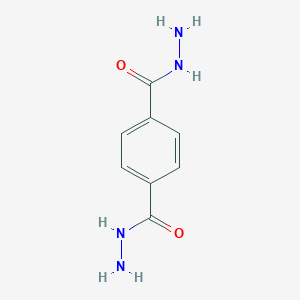
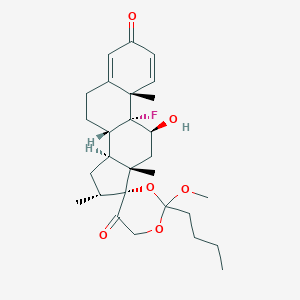
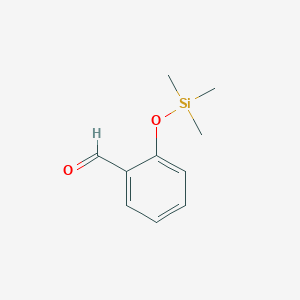
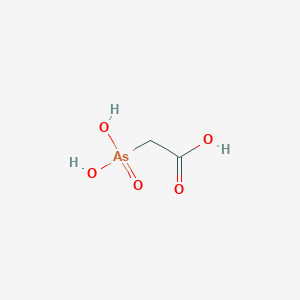
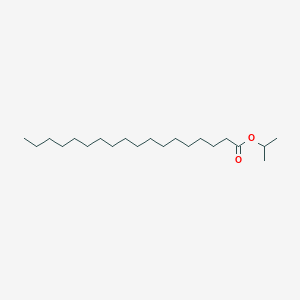
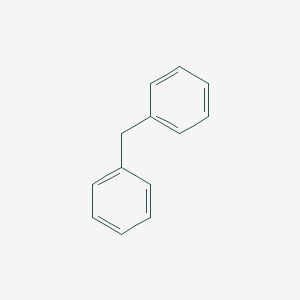
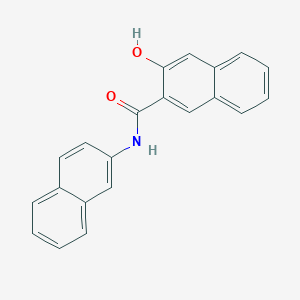
![Spiro[3.4]octane](/img/structure/B89794.png)
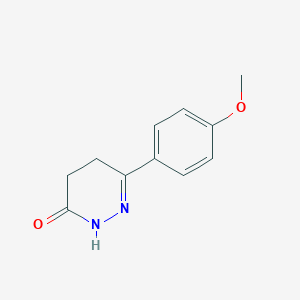
![1-Oxa-8-azaspiro[4.5]decane](/img/structure/B89799.png)
